molecular formula C9H6FNO B13309796 9-Fluoro-4H-quinolizin-4-one

9-Fluoro-4H-quinolizin-4-one

Cat. No.: B13309796
M. Wt: 163.15 g/mol
InChI Key: JIGACOXHCAVPFP-UHFFFAOYSA-N
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Description

9-Fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. These compounds are characterized by a bridgehead nitrogen atom and exhibit unique physicochemical properties, such as polar zwitterionic character and low log P value. They are known for their broad spectrum of bioactivities, including selective activation of M1 muscarinic receptor, inhibition of HIV integrase, and phosphoinositide-3-kinase (PI3K), as well as anti-ulcerative and anti-allergic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 9-Fluoro-4H-quinolizin-4-one involves the use of carbon dioxide as a C1 precursor in a one-pot multicomponent approach via orthogonal tandem catalysis. This method employs silver oxide in conjunction with cesium carbonate to promote a multicomponent tandem reaction forming two new carbon-carbon bonds and one new carbon-nitrogen bond. This approach features a broad substrate scope, mild reaction conditions, and cost-effective catalysts .

Another method involves a tandem Horner–Wadsworth–Emmons olefination/cyclisation approach. This route enables the effective synthesis of 2-substituted 4H-quinolizin-4-ones and proceeds in good to excellent yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-4H-quinolizin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizinone derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the quinolizinone scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolizinones and quinolizidines, which exhibit diverse biological activities .

Scientific Research Applications

9-Fluoro-4H-quinolizin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates the M1 muscarinic receptor, inhibits HIV integrase, and phosphoinositide-3-kinase (PI3K). These interactions result in various biological effects, such as anti-ulcerative and anti-allergic activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

9-fluoroquinolizin-4-one

InChI

InChI=1S/C9H6FNO/c10-7-3-2-6-11-8(7)4-1-5-9(11)12/h1-6H

InChI Key

JIGACOXHCAVPFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=CC=C(C2=C1)F

Origin of Product

United States

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